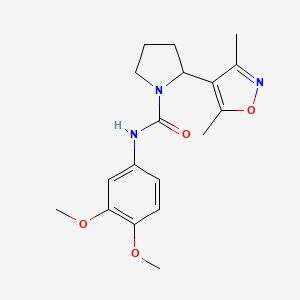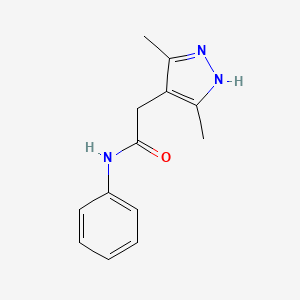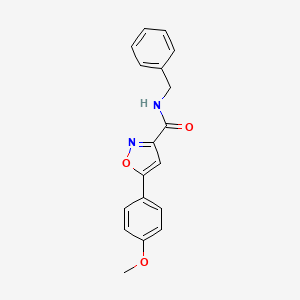![molecular formula C15H21NO2S B4473332 [(4-Cyclohexylphenyl)sulfonyl]prop-2-enylamine](/img/structure/B4473332.png)
[(4-Cyclohexylphenyl)sulfonyl]prop-2-enylamine
Overview
Description
[(4-Cyclohexylphenyl)sulfonyl]prop-2-enylamine is an organic compound characterized by the presence of a cyclohexyl group attached to a phenyl ring, which is further connected to a sulfonyl group and a prop-2-enylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Cyclohexylphenyl)sulfonyl]prop-2-enylamine typically involves the following steps:
Formation of the Cyclohexylphenyl Intermediate: This step involves the reaction of cyclohexylbenzene with a sulfonating agent such as sulfur trioxide or chlorosulfonic acid to introduce the sulfonyl group.
Introduction of the Prop-2-enylamine Moiety: The sulfonylated intermediate is then reacted with an appropriate amine, such as allylamine, under conditions that facilitate the formation of the prop-2-enylamine group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents that enhance reaction efficiency and yield are often employed in industrial settings.
Chemical Reactions Analysis
Types of Reactions
[(4-Cyclohexylphenyl)sulfonyl]prop-2-enylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, nitrating agents, and other electrophiles.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Halogenated, nitrated, or other substituted derivatives.
Scientific Research Applications
[(4-Cyclohexylphenyl)sulfonyl]prop-2-enylamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(4-Cyclohexylphenyl)sulfonyl]prop-2-enylamine involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophilic center, facilitating reactions with nucleophiles. The prop-2-enylamine moiety can participate in various biochemical interactions, potentially affecting enzyme activity and cellular processes.
Comparison with Similar Compounds
[(4-Cyclohexylphenyl)sulfonyl]prop-2-enylamine can be compared with other sulfonyl-containing compounds, such as:
[(4-Methylphenyl)sulfonyl]prop-2-enylamine: Similar structure but with a methyl group instead of a cyclohexyl group.
[(4-Phenylsulfonyl)prop-2-enylamine]: Lacks the cyclohexyl group, affecting its chemical properties and reactivity.
The uniqueness of this compound lies in the presence of the cyclohexyl group, which can influence its steric and electronic properties, potentially leading to distinct reactivity and applications.
Properties
IUPAC Name |
4-cyclohexyl-N-prop-2-enylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2S/c1-2-12-16-19(17,18)15-10-8-14(9-11-15)13-6-4-3-5-7-13/h2,8-11,13,16H,1,3-7,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWBIAZDGIREGBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNS(=O)(=O)C1=CC=C(C=C1)C2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 4-[(4,6-dimethyl-2-pyrimidinyl)amino]-2-methyl-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4473251.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B4473278.png)
![2-(2-chlorophenoxy)-N-[4-(4-morpholinyl)benzyl]acetamide](/img/structure/B4473285.png)
![5-(3,4-dimethoxyphenyl)-3-{[2-(1H-imidazol-4-yl)ethyl]amino}cyclohex-2-en-1-one](/img/structure/B4473290.png)
![N-Cyclohexyl-2-[5-(propan-2-YL)-1,2-oxazol-3-YL]pyrrolidine-1-carboxamide](/img/structure/B4473295.png)


![2-({2-[(3,5-dimethoxyphenyl)amino]-4-quinazolinyl}amino)ethanol](/img/structure/B4473329.png)
![3-({2-[4-(4-methylphenyl)-1-piperazinyl]-4-quinazolinyl}amino)-1-propanol](/img/structure/B4473334.png)
![5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[2-(3-pyridinyloxy)propyl]-1H-pyrazole-3-carboxamide](/img/structure/B4473335.png)
![4-{[4-(ethylamino)-2-quinazolinyl]amino}phenol](/img/structure/B4473340.png)

![2-(4-methylphenoxy)-N-[4-(1-pyrrolidinyl)benzyl]acetamide](/img/structure/B4473357.png)
